molecular formula C11H14O3 B14209759 Ethyl 2-ethylidene-3-oxohept-6-ynoate CAS No. 918150-69-3

Ethyl 2-ethylidene-3-oxohept-6-ynoate

Katalognummer: B14209759
CAS-Nummer: 918150-69-3
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: ZLWVBKICGRXDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-ethylidene-3-oxohept-6-ynoate is an organic compound with the molecular formula C10H12O3. It is a member of the ester family, characterized by the presence of an ester functional group (-COO-) in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylidene-3-oxohept-6-ynoate typically involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethylidene-3-oxohept-6-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted esters or other derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethylidene-3-oxohept-6-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-ethylidene-3-oxohept-6-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, hydrolysis, and conjugation with other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-oxohept-6-ynoate: Similar in structure but lacks the ethylidene group.

    Methyl 3-oxohept-6-ynoate: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl 2-cyanoacrylate: Another ester with different functional groups.

Uniqueness

Ethyl 2-ethylidene-3-oxohept-6-ynoate is unique due to the presence of both an ethylidene group and a triple bond in its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications.

Eigenschaften

CAS-Nummer

918150-69-3

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

ethyl 2-ethylidene-3-oxohept-6-ynoate

InChI

InChI=1S/C11H14O3/c1-4-7-8-10(12)9(5-2)11(13)14-6-3/h1,5H,6-8H2,2-3H3

InChI-Schlüssel

ZLWVBKICGRXDDL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC)C(=O)CCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.